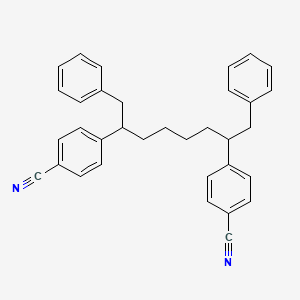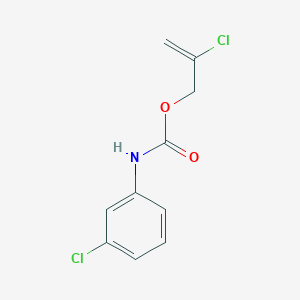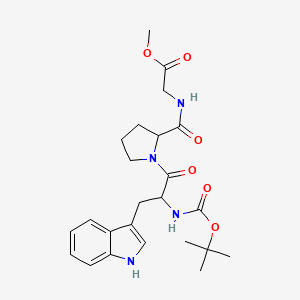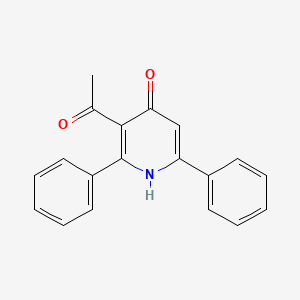
4,4'-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile is a chemical compound with the molecular formula C28H22N2 It is known for its unique structural properties, which include two benzonitrile groups attached to a diphenyloctane backbone
Preparation Methods
The synthesis of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile typically involves the reaction of 1,8-diphenyloctane with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile has several applications in scientific research:
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: This compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile involves its interaction with specific molecular targets. The benzonitrile groups can interact with various enzymes and receptors, leading to changes in their activity. The diphenyloctane backbone provides structural stability and influences the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile can be compared with similar compounds such as:
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: This compound has a similar structure but with a diphenylethene backbone, which affects its reactivity and applications.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
The uniqueness of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
10270-32-3 |
|---|---|
Molecular Formula |
C34H32N2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-[7-(4-cyanophenyl)-1,8-diphenyloctan-2-yl]benzonitrile |
InChI |
InChI=1S/C34H32N2/c35-25-29-15-19-31(20-16-29)33(23-27-9-3-1-4-10-27)13-7-8-14-34(24-28-11-5-2-6-12-28)32-21-17-30(26-36)18-22-32/h1-6,9-12,15-22,33-34H,7-8,13-14,23-24H2 |
InChI Key |
BEVCLYRPEBHZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCCC(CC2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)

![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)
![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)




![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)
![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)

![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)

